molecular formula C14H11BrN2O3S B4925314 5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4925314
M. Wt: 367.22 g/mol
InChI Key: PEAANORLNVYNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as ABPP, is a chemical compound that is widely used in scientific research. ABPP is a potent inhibitor of the enzyme thymidylate synthase, which is essential for DNA synthesis.

Mechanism of Action

ABPP inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is required for DNA synthesis. ABPP binds to the active site of thymidylate synthase and prevents the conversion of dUMP to dTMP, thereby inhibiting DNA synthesis.
Biochemical and Physiological Effects:
ABPP has been shown to exhibit potent antitumor activity in various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. ABPP has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

ABPP is a potent inhibitor of thymidylate synthase and exhibits potent antitumor activity. It is also relatively easy to synthesize and purify. However, ABPP has some limitations for lab experiments. It is highly reactive and can react with other proteins in the cell, leading to non-specific effects. In addition, ABPP is not very stable and can decompose over time.

Future Directions

There are several future directions for the use of ABPP in scientific research. One potential direction is the development of more potent and selective inhibitors of thymidylate synthase. Another direction is the use of ABPP in combination with other anticancer drugs to enhance their efficacy. In addition, ABPP can be used to study the role of thymidylate synthase in other biological processes, such as DNA repair and replication.

Synthesis Methods

The synthesis of ABPP involves the reaction of 3-bromo-4-hydroxybenzaldehyde with allyl alcohol to obtain 4-(allyloxy)-3-bromobenzaldehyde. This intermediate is then reacted with thiourea and ethyl acetoacetate to obtain 5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The purity of the final product can be confirmed by NMR and HPLC analysis.

Scientific Research Applications

ABPP is widely used in scientific research to study the role of thymidylate synthase in DNA synthesis. It is also used as a potential drug candidate for cancer treatment. ABPP has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, ABPP has been used to study the mechanism of action of other anticancer drugs, such as 5-fluorouracil.

properties

IUPAC Name

5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c1-2-5-20-11-4-3-8(7-10(11)15)6-9-12(18)16-14(21)17-13(9)19/h2-4,6-7H,1,5H2,(H2,16,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAANORLNVYNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.